1,4-Bis(dichloroacetyl)benzene

Description

Contextual Significance within Aromatic Dicarbonyl Compound Research

Aromatic dicarbonyl compounds are a class of organic molecules that feature two carbonyl groups attached to an aromatic ring. These compounds are significant in several fields, including medicinal chemistry and materials science. The presence of both the aromatic ring and the dicarbonyl functionalities imparts a unique reactivity and potential for these molecules to serve as building blocks in the synthesis of more complex structures.

The study of aromatic dicarbonyls is often focused on their synthesis and their role as precursors to various heterocyclic compounds and polymers. While specific research on 1,4-Bis(dichloroacetyl)benzene is not widely published, its structure suggests potential applications analogous to other aromatic dicarbonyls. The dichloroacetyl groups are of particular interest due to their chemical reactivity, which can be exploited in various synthetic transformations.

Historical Development and Initial Syntheses of Dichloroacetylated Arenes

The synthesis of acetylated aromatic compounds has a long history, dating back to the development of the Friedel-Crafts acylation in 1877. This reaction, which involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, remains a cornerstone of organic synthesis. libretexts.org

The introduction of dichloroacetyl groups onto an aromatic ring is a variation of this classic reaction. The synthesis of N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazine derivatives, for instance, involves the acylation of a secondary amine with dichloroacetyl chloride. researchgate.net This suggests that the synthesis of this compound would likely proceed via a double Friedel-Crafts acylation of benzene (B151609) with dichloroacetyl chloride, using a strong Lewis acid catalyst such as aluminum chloride.

Structural Framework and Chemical Characteristics of this compound

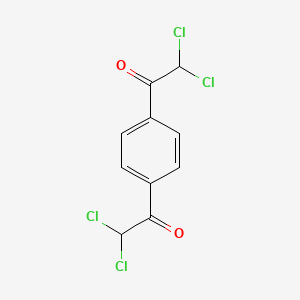

The molecule this compound consists of a central benzene ring to which two dichloroacetyl groups are attached at the para positions. This symmetrical arrangement influences the compound's physical and chemical properties. While specific experimental data for this compound is scarce, its properties can be inferred from related structures and general chemical principles.

The dichloroacetyl groups are strongly electron-withdrawing, which deactivates the benzene ring towards further electrophilic substitution. msu.edu The presence of the chlorine atoms on the acetyl groups enhances the electrophilicity of the carbonyl carbons, making them susceptible to nucleophilic attack. This reactivity is a key feature of the compound's chemical profile. The benzene ring itself alters the reactivity of the adjacent carbonyl groups. pearson.com

Interactive Data Table: Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C10H6Cl4O2 | Based on structural components |

| Molecular Weight | 300.97 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid at room temperature | Aromatic compounds with similar molecular weights are often solids |

| Solubility | Likely soluble in organic solvents, insoluble in water | Typical for non-polar aromatic compounds |

Interactive Data Table: Expected Spectroscopic Data

| Spectroscopic Technique | Expected Features | Rationale |

| ¹H NMR | A singlet for the aromatic protons and a singlet for the methine protons of the dichloroacetyl groups. | Due to the symmetry of the molecule. |

| ¹³C NMR | Signals for the aromatic carbons (two distinct signals due to symmetry), the carbonyl carbon, and the carbon bearing the chlorine atoms. | Reflects the different chemical environments of the carbon atoms. |

| IR Spectroscopy | A strong absorption band for the C=O stretch (typically around 1680-1700 cm⁻¹), and bands corresponding to C-Cl stretching and aromatic C-H stretching. | Characteristic vibrational modes of the functional groups present. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6Cl4O2 |

|---|---|

Molecular Weight |

300.0 g/mol |

IUPAC Name |

2,2-dichloro-1-[4-(2,2-dichloroacetyl)phenyl]ethanone |

InChI |

InChI=1S/C10H6Cl4O2/c11-9(12)7(15)5-1-2-6(4-3-5)8(16)10(13)14/h1-4,9-10H |

InChI Key |

YPBRIRUXJMRLSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(Cl)Cl)C(=O)C(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Bis Dichloroacetyl Benzene

The synthesis of 1,4-Bis(dichloroacetyl)benzene can be approached through various chemical pathways. The primary methods involve either the direct chlorination of a suitable precursor like 1,4-diacetylbenzene (B86990) or the construction of the final molecule using Friedel-Crafts acylation. Each route presents distinct advantages and challenges related to reaction conditions, catalyst selection, and product isolation.

Direct Dichlorination of 1,4-Diacetylbenzene

The direct conversion of 1,4-diacetylbenzene to this compound involves the chlorination of the methyl groups of the acetyl moieties. This transformation requires breaking stable C-H bonds and substituting them with C-Cl bonds, a process that often necessitates reactive conditions or catalytic activation.

Peroxide-mediated systems are effective for functionalizing otherwise unreactive C-H bonds. In the context of synthesizing this compound, hydrogen peroxide (H₂O₂) can be used as an oxidant in conjunction with a chlorine source like hydrochloric acid. nih.gov This system facilitates an oxidative chlorination cascade. The reaction mechanism can involve the generation of highly reactive chlorine radicals that subsequently react with the organic substrate. nih.gov

Another approach involves the use of organic peroxides, such as tert-butyl hydroperoxide (TBHP), which are known to facilitate the selective oxidation of benzylic sp³ C-H bonds to generate aryl ketones. lookchem.com While this specific reaction converts alkylarenes to ketones, the underlying principle of using peroxide-generated radicals can be applied to activate the methyl groups in 1,4-diacetylbenzene for subsequent chlorination steps.

The efficiency and selectivity of dichlorination reactions are significantly enhanced by the use of catalysts. For oxidative chlorination processes utilizing hydrogen peroxide and a chloride source, heterogeneous catalysts like mixed metal oxides are particularly effective. A system employing Fe-Ba mixed oxides has been shown to catalyze the chlorination of various organic molecules, including arenes. nih.gov The catalyst, prepared via a sol-gel process, provides active sites for the reaction between the oxidant (H₂O₂) and the chlorine source (HCl), promoting the formation of the reactive chlorine species. nih.gov The composition of the catalyst, particularly the ratio of iron to barium, can be optimized to maximize yield and selectivity.

| Catalyst System | Oxidant | Chlorine Source | Substrate Type | Key Feature |

| Fe-Ba Mixed Oxides | Aqueous H₂O₂ | Hydrochloric Acid | Arenes, Alcohols | Environmentally friendly oxidant and chlorine source. nih.gov |

| Copper(II) chloride | - | - | Aromatic Cation Radicals | Efficient scavenger of aromatic cation radicals, directing chlorination to the ring. researchgate.net |

Optimization of reaction conditions such as temperature, reaction time, and solvent is crucial. For instance, Friedel-Crafts acylation reactions are sensitive to the choice of solvent, with non-polar solvents like carbon disulfide and polar solvents like nitrobenzene (B124822) being used depending on the specific requirements of reactivity and regioselectivity. chemcess.com

Alternative Synthetic Routes to this compound

Beyond the direct modification of 1,4-diacetylbenzene, alternative routes focus on building the target molecule from simpler aromatic precursors. These methods often rely on classic organic reactions tailored to introduce the dichloroacetyl groups.

A prominent method for synthesizing this compound is the Friedel-Crafts acylation. ontosight.ai This electrophilic aromatic substitution reaction involves reacting an aromatic compound with an acylating agent, such as dichloroacetyl chloride, in the presence of a Lewis acid catalyst. chemcess.comevitachem.com

The general synthetic route can be summarized as:

Starting Materials : Benzene (B151609) or a 1,4-dihalobenzene and dichloroacetyl chloride. evitachem.com

Catalyst : A strong Lewis acid, most commonly aluminum chloride (AlCl₃), is used to generate the highly electrophilic acylium ion from the dichloroacetyl chloride. chemcess.comchemguide.co.uk

Reaction Conditions : The reaction must be conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride and deactivation of the catalyst. evitachem.com A base, such as triethylamine, may be used to neutralize the hydrochloric acid byproduct. evitachem.com

A key aspect of this synthesis is that the introduction of the first deactivating acyl group makes the aromatic ring less susceptible to further substitution, which helps control the reaction. chemguide.co.uklibretexts.org To achieve the bis-acylated product, stoichiometric control and appropriate reaction conditions are necessary.

| Reaction Type | Acylating Agent | Catalyst | Typical Solvents | Product |

| Friedel-Crafts Acylation | Dichloroacetyl chloride | AlCl₃ | Dichloromethane, Nitrobenzene chemcess.com | This compound |

Chemo-selectivity is crucial when dealing with molecules that have multiple potential reaction sites. In the synthesis of complex dichloroacetylated compounds, strategies must be employed to direct the reaction to the desired position. This can be achieved by leveraging the inherent reactivity differences of functional groups or by using specialized reagents.

For example, the synthesis of halogenated phenylpyridines demonstrates how different halogen atoms on a complex aromatic scaffold can be selectively functionalized. nih.gov Metal-catalyzed cross-coupling reactions can be directed at an aryl bromide site, while nucleophilic aromatic substitution can occur at a fluorinated pyridine (B92270) ring. nih.gov This principle of exploiting differential reactivity can be applied to the design of synthetic routes for complex dichloroacetylated aromatic structures, ensuring that the dichloroacetyl group is introduced at the correct position without affecting other sensitive parts of the molecule. The development of specialized reagents, such as Dichloromeldrum's acid for the dichloroacetylation of amines, highlights another chemo-selective strategy where the reagent itself is designed for a specific type of transformation. researchgate.net

Purification and Isolation Techniques for this compound

Following the synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. The standard methods for isolating solid organic compounds are typically employed for this compound.

Recrystallization : This is a common and effective technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. evitachem.com For the precursor 1,4-diacetylbenzene, ethanol (B145695) or benzene are effective recrystallization solvents. chemicalbook.com A similar choice of solvents can be explored for the final product.

Column Chromatography : For more challenging separations or to achieve very high purity, column chromatography is used. evitachem.com In this technique, the crude mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent or solvent mixture (the mobile phase) is used to elute the components at different rates based on their polarity, allowing for their separation. The fractions containing the pure product are then collected and the solvent is evaporated.

The final isolated product is typically a solid, and its purity can be confirmed using analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry. researchgate.net

Chemical Reactivity and Transformation Pathways of 1,4 Bis Dichloroacetyl Benzene

Electrophilic and Nucleophilic Reactivity Profiles of the Dichloroacetyl Moieties

The dichloroacetyl groups are the primary sites of reactivity in 1,4-bis(dichloroacetyl)benzene. The presence of two electron-withdrawing chlorine atoms on the α-carbon significantly enhances the electrophilic character of the carbonyl carbon. This makes the carbonyl group highly susceptible to nucleophilic attack. evitachem.com

Key reactivity aspects include:

Nucleophilic Substitution: The compound readily reacts with nucleophiles such as amines and alcohols, leading to the formation of amides and esters, respectively. evitachem.com The enhanced electrophilicity of the carbonyl carbon, due to the inductive effect of the chlorine atoms, facilitates these substitution reactions.

Condensation Reactions: It can undergo condensation reactions with thiols or phenols under basic conditions to yield thioesters or ethers. evitachem.com

Hydrolysis: The dichloroacetyl moieties are prone to hydrolysis, especially under alkaline conditions, which can lead to the formation of the corresponding carboxylic acid derivatives.

The reactivity of the dichloroacetyl group is notably higher than that of a standard acetyl or even a monochloroacetyl group due to the increased electron-withdrawing effect of the two chlorine atoms. This heightened reactivity makes this compound a versatile intermediate in organic synthesis. evitachem.com

Condensation Reactions and Annulation Strategies

The electrophilic nature of the carbonyl carbons in this compound makes it a valuable precursor for various condensation and annulation reactions, leading to the formation of diverse heterocyclic structures.

Formation of 1,4-Phenylenediglyoxal Derivatives from this compound

While direct synthesis of 1,4-phenylenediglyoxal from this compound is not explicitly detailed in the provided results, the reactivity profile suggests its potential as a precursor. The classic synthesis of quinoxalines involves the condensation of a 1,2-dicarbonyl compound, such as a glyoxal (B1671930) derivative, with a 1,2-diamino compound. nih.govencyclopedia.pub Given that this compound can be transformed into various derivatives, it is plausible that it could be converted into a 1,4-phenylenediglyoxal equivalent for subsequent reactions.

Synthesis of Dichloroacetyl-Substituted Quinoxaline (B1680401) Systems

This compound serves as a key building block for the synthesis of quinoxaline derivatives. Quinoxalines are typically formed through the condensation reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govencyclopedia.pubsapub.orgnih.gov In this context, this compound or its derivatives can react with o-phenylenediamines to form bis-quinoxaline structures linked by a central benzene (B151609) ring.

For instance, a series of 1,4-bis(dichloroacetyl)-1,2,3,4-tetrahydroquinoxalines have been synthesized through cyclization and acylation reactions starting from o-phenylenediamine and 1,2-dibromoalkanes. researchgate.net The general strategy involves the formation of the quinoxaline ring system followed by acylation with a dichloroacetylating agent, or the direct reaction of a suitable precursor derived from this compound with o-phenylenediamine. researchgate.net The reaction conditions, including the choice of catalyst and solvent, can influence the yield and selectivity of the quinoxaline products. nih.gov

Construction of Dichloroacetyl-Containing Azetidinone Scaffolds

Azetidinones, also known as β-lactams, are four-membered cyclic amides. derpharmachemica.com The synthesis of azetidinone scaffolds often involves the [2+2] cycloaddition of a ketene (B1206846) with an imine (the Staudinger synthesis). mdpi.com Dichloroacetyl chloride, a related compound, is used to generate dichloroketene (B1203229) in situ, which then reacts with imines to form dichloro-substituted azetidinones. nih.gov

Following this logic, this compound can be envisioned as a precursor for the synthesis of bis-azetidinone structures. The two dichloroacetyl groups could potentially be converted to dichloroketenes, which would then react with two equivalents of an imine to construct a molecule containing two azetidinone rings linked by a central phenylene bridge. The reaction typically requires a base, such as triethylamine, to facilitate the formation of the ketene intermediate. derpharmachemica.comnih.gov

Derivatization Reactions Involving the Benzene Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution Potentials

The dichloroacetyl groups are electron-withdrawing and therefore deactivating towards electrophilic aromatic substitution. uomustansiriyah.edu.iqlibretexts.org This means that reactions like nitration and halogenation on the benzene ring will be slower compared to unsubstituted benzene. libretexts.orgchemistrysteps.com These deactivating groups direct incoming electrophiles to the meta-position relative to themselves. Since the two dichloroacetyl groups are in a para-relationship, all four available positions on the benzene ring are meta to a deactivating group.

Nitration: The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. cardiff.ac.uk For a deactivated ring like that in this compound, harsher conditions might be necessary. The nitro group would be expected to substitute at one of the four equivalent positions on the benzene ring.

Halogenation: The halogenation of benzene with chlorine or bromine requires a Lewis acid catalyst such as aluminum chloride or iron(III) chloride. chemguide.co.uklibretexts.org For this compound, the reaction would proceed to give a halogen-substituted derivative, again with the halogen entering one of the available positions on the ring.

The table below summarizes the expected major monosubstitution products from the electrophilic aromatic substitution of this compound.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 1,4-Bis(dichloroacetyl)-2-nitrobenzene |

| Chlorination | Cl₂, AlCl₃ | 1-Chloro-2,5-bis(dichloroacetyl)benzene |

| Bromination | Br₂, FeBr₃ | 1-Bromo-2,5-bis(dichloroacetyl)benzene |

Advanced Spectroscopic and Structural Characterization of 1,4 Bis Dichloroacetyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1,4-Bis(dichloroacetyl)benzene, a combination of one-dimensional and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The para-substituted benzene (B151609) ring will give rise to a singlet in the aromatic region, typically between 7.5 and 8.5 ppm. This is due to the chemical equivalence of the four aromatic protons. The downfield shift is a result of the deshielding effect of the electron-withdrawing dichloroacetyl groups. The two methine protons of the dichloroacetyl groups (-CHCl₂) are also chemically equivalent and would appear as a single sharp singlet. The exact chemical shift of this proton is more difficult to predict but would likely fall in the region of 6.5-7.5 ppm, significantly downfield due to the strong deshielding effects of the adjacent carbonyl group and the two chlorine atoms.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound is also expected to show a limited number of signals due to the molecule's symmetry. The benzene ring should exhibit two signals: one for the two carbons bearing the dichloroacetyl groups and one for the four unsubstituted aromatic carbons. The quaternary carbons attached to the acetyl groups would be shifted significantly downfield, likely in the range of 135-145 ppm. The four equivalent aromatic CH carbons are expected to resonate in the typical aromatic region of 120-135 ppm. The carbon of the dichloromethyl group (-C HCl₂) would appear at a chemical shift influenced by the attached chlorine atoms, likely in the range of 60-75 ppm. The carbonyl carbons (C=O) of the dichloroacetyl groups are expected to be the most downfield signals in the spectrum, typically appearing in the range of 185-195 ppm. Quaternary carbons, such as the carbonyl carbon and the ipso-carbons of the benzene ring, may exhibit lower intensity signals.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic-H | ~8.0 (s, 4H) | - |

| -CHCl₂ | ~6.8 (s, 2H) | - |

| Aromatic-C (ipso) | - | ~138 |

| Aromatic-C | - | ~130 |

| -C HCl₂ | - | ~70 |

| C=O | - | ~190 |

Note: s = singlet. These are predicted values and may vary depending on the solvent and experimental conditions.

To confirm the assignments made from one-dimensional NMR spectra and to elucidate the connectivity of the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks. For this compound, no cross-peaks are expected in the COSY spectrum as there are no vicinal or geminal protons that would couple with each other. The spectrum would only show the two singlets on the diagonal.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. For this compound, the HSQC spectrum would be expected to show two cross-peaks. One would correlate the aromatic proton signal (around 8.0 ppm) with the aromatic carbon signal (around 130 ppm). The other would connect the methine proton of the -CHCl₂ group (around 6.8 ppm) with its corresponding carbon (around 70 ppm).

A correlation between the aromatic protons and the ipso-carbon of the benzene ring.

A correlation between the aromatic protons and the carbonyl carbon.

A correlation between the methine proton of the -CHCl₂ group and the carbonyl carbon.

A correlation between the methine proton of the -CHCl₂ group and the ipso-carbon of the benzene ring.

These HMBC correlations would provide definitive evidence for the attachment of the dichloroacetyl groups to the benzene ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. Due to the presence of the electron-withdrawing chlorine atoms on the alpha-carbon, this band is expected to be shifted to a higher frequency compared to a simple ketone, likely appearing in the range of 1720-1740 cm⁻¹. Other expected characteristic absorptions include:

C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-H stretching of the -CHCl₂ group would likely be observed in the 2900-3000 cm⁻¹ region.

C=C stretching: Aromatic C=C stretching vibrations would give rise to several bands in the 1400-1600 cm⁻¹ region.

C-Cl stretching: The C-Cl stretching vibrations would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Out-of-plane C-H bending: The para-substitution pattern of the benzene ring would result in a strong absorption band in the 800-850 cm⁻¹ region due to out-of-plane C-H bending.

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H stretch | 3000-2900 | Weak |

| C=O stretch | 1740-1720 | Strong |

| Aromatic C=C stretch | 1600-1450 | Medium |

| Aromatic C-H out-of-plane bend | 850-800 | Strong |

| C-Cl stretch | 800-6 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion and numerous fragment ions. The resulting mass spectrum is a fingerprint of the molecule, revealing its structural motifs.

A related compound, 1,4-bis(dichloromethyl)benzene, for which EI-MS data is available, shows a characteristic fragmentation pattern that can serve as a reference. chimia.chnist.gov The mass spectrum of benzene itself is characterized by a prominent molecular ion peak and fragmentation ions resulting from the loss of hydrogen atoms and the cleavage of the aromatic ring. docbrown.info For aromatic ketones like acetophenone, a common fragmentation pathway involves the loss of a methyl radical followed by the elimination of a carbon monoxide molecule. miamioh.edu

A hypothetical fragmentation of this compound in EI-MS would likely exhibit the following key fragments:

| Fragment Ion | Structure | Plausible Formation Pathway |

| [M]⁺• | [C₁₀H₆Cl₄O₂]⁺• | Molecular ion |

| [M - Cl]⁺ | [C₁₀H₆Cl₃O₂]⁺ | Loss of a chlorine radical |

| [M - CHCl₂]⁺ | [C₉H₅Cl₂O₂]⁺ | α-cleavage with loss of a dichloromethyl radical |

| [M - COCHCl₂]⁺ | [C₈H₅Cl₂O]⁺ | Loss of a dichloroacetyl radical |

| [C₆H₄COCHCl₂]⁺ | Fragment corresponding to one substituted side of the ring | |

| [C₆H₄]⁺• | Benzene ring fragment |

It is important to note that the presence of four chlorine atoms would result in a characteristic isotopic pattern for each chlorine-containing fragment due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and larger molecules, often producing intact molecular ions or protonated/adducted species. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of ions.

For this compound, ESI-MS would likely generate protonated molecules, [M+H]⁺, or adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺). HRMS analysis of these ions would provide the exact mass, confirming the molecular formula C₁₀H₆Cl₄O₂. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

While specific ESI-MS or HRMS data for this compound was not found, the analysis of related aromatic ketones and diketones demonstrates the utility of these techniques. mdpi.comresearchgate.net For example, in the study of β-diketone coordination compounds, ESI-MS is used to identify the various complex species in solution. mdpi.com

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of molecules, as well as how they pack together in the crystal lattice.

Single-Crystal X-ray Diffraction Methodologies

The determination of the crystal structure of this compound or its derivatives would begin with the growth of a suitable single crystal. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a set of reflections with varying intensities, is collected as the crystal is rotated.

The process typically involves:

Data Collection: Using a modern diffractometer equipped with a CCD or CMOS detector.

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, often employing software like SHELXS. scirp.org

Structure Refinement: The atomic coordinates and thermal parameters are then refined to achieve the best possible fit between the observed and calculated diffraction patterns.

Numerous studies on substituted benzene derivatives utilize these standard methodologies to elucidate their crystal structures. researchgate.net

Refinement Procedures and Structural Analysis Methodologies

The refinement of the crystal structure is a critical step that minimizes the difference between the experimental diffraction data and the model. This process is typically performed using full-matrix least-squares on F². researchgate.net

Key aspects of the refinement process include:

Anisotropic Displacement Parameters: Non-hydrogen atoms are usually refined anisotropically to account for their thermal motion in different directions.

Hydrogen Atom Treatment: Hydrogen atoms are often placed in calculated positions and refined using a riding model, where their positions are geometrically dependent on the parent atom. eurjchem.com

Refinement Programs: Software such as SHELXL is widely used for the refinement of crystal structures. scirp.org

Quality Indicators: The quality of the final structure is assessed using parameters like the R-factor (R1) and weighted R-factor (wR2), as well as the goodness-of-fit (GooF).

The refinement of aromatic ketone structures, such as poly(aryl ether ether ketone), follows similar well-established procedures to achieve a high-quality structural model. acs.org

Theoretical and Computational Chemistry Studies on 1,4 Bis Dichloroacetyl Benzene Systems

Prediction and Assignment of Spectroscopic Data through Computational Methods

NMR Chemical Shift Predictions (GIAO Method)

Until such research is conducted and published, a detailed theoretical and computational analysis of 1,4-Bis(dichloroacetyl)benzene remains an open area for scientific inquiry.

UV-Vis Absorption and Emission Spectra Simulations

The simulation of UV-Vis absorption and emission spectra using computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), is a standard approach for predicting the electronic transition properties of molecules. sci-hub.semdpi.com This method calculates the energies required to excite electrons from lower to higher energy orbitals, which correspond to the absorption of light at specific wavelengths. mdpi.comorganic-chemistry.org Similarly, emission spectra, which relate to the light emitted as an electron returns to a lower energy state, can also be simulated. researchgate.net These simulations help in understanding the color and photophysical behavior of compounds. organic-chemistry.orgresearchgate.net

However, no published studies containing simulated UV-Vis absorption or emission spectra specifically for this compound could be located.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Approaches

Computational chemistry provides powerful tools to elucidate reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, transition states. By calculating the energy barriers (activation energies) associated with these transition states, chemists can predict the most likely reaction pathways. weizmann.ac.ilmdpi.com Methods like DFT are commonly used to model these complex processes, offering insights that are often difficult to obtain through experimental means alone. researchgate.net

A search of scientific databases yielded no specific computational studies on the reaction mechanisms or transition state analyses involving this compound.

Analysis of Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential Surfaces (MEP), and Charge Distribution

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to predicting a molecule's reactivity. The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). euroasiajournal.org

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is crucial for understanding intermolecular interactions.

Charge distribution analysis determines how electric charge is distributed among the atoms within a molecule, providing further insight into its reactivity and electrostatic properties.

Despite the foundational nature of these analyses, no specific FMO, MEP, or charge distribution studies for this compound have been published.

Investigation of Non-Linear Optical (NLO) Properties through Computational Approaches

Computational methods are frequently employed to predict the non-linear optical (NLO) properties of materials, which are important for applications in optoelectronics and photonics. These calculations typically involve determining molecular polarizability and hyperpolarizability to assess how a molecule's electron cloud responds to a strong external electric field, such as that from a laser.

No computational investigations into the non-linear optical properties of this compound were found in the reviewed literature.

Advanced Applications in Organic Synthesis and Materials Science Utilizing 1,4 Bis Dichloroacetyl Benzene As a Building Block

Synthesis of Multi-Functionalized Aromatic Systems

The bifunctional nature of 1,4-bis(dichloroacetyl)benzene enables its use in the systematic construction of multi-functionalized aromatic systems. The twin dichloroacetyl groups can undergo a variety of chemical reactions, either simultaneously or sequentially, to introduce a diverse range of functional moieties onto the central phenyl scaffold.

Key transformations include:

Nucleophilic Substitution: The four chlorine atoms can be displaced by a wide array of nucleophiles. Reactions with alcohols, thiols, and amines can introduce new ether, thioether, or amino functionalities. This allows for the precise tuning of the molecule's electronic properties, solubility, and reactivity for subsequent synthetic steps.

Carbonyl Chemistry: The two carbonyl groups are susceptible to classical carbonyl reactions. Condensation with primary amines can yield bis-imines, while reactions with hydrazines can lead to bis-hydrazones. These reactions are fundamental in creating larger, conjugated systems.

Reduction: The carbonyl groups can be reduced to secondary alcohols, introducing hydroxyl groups that can be used for further derivatization, such as esterification or etherification.

These transformations convert the basic scaffold of this compound into more complex molecules with tailored properties.

Table 1: Potential Transformations for Multi-Functionalization

| Reactive Site | Reagent Type | Resulting Functional Group | Potential Application Area |

|---|---|---|---|

| α-Carbon | Nucleophilic Amines (R-NH₂) | α,α-diamino ketone | Ligand Synthesis, Further Heterocycle Formation |

| α-Carbon | Nucleophilic Alkoxides (R-O⁻) | α,α-diether ketone | Solubilizing Groups, Protective Group Chemistry |

| Carbonyl Carbon | Primary Amines (R-NH₂) | Imine (Schiff Base) | Polymer Synthesis, Dynamic Covalent Chemistry |

| Carbonyl Carbon | Hydrazines (R-NHNH₂) | Hydrazone | Synthesis of Pyrazoles, Bio-conjugation |

Development of Advanced Building Blocks for Diverse Chemical Applications

The products derived from this compound are themselves valuable as advanced building blocks, or synthons, for more elaborate chemical structures. By serving as a rigid central linker, this molecule facilitates the creation of larger, well-defined molecular architectures. researchgate.net For instance, derivatives of this compound can act as monomers in polymerization reactions, leading to materials with unique thermal, optical, or mechanical properties.

The concept of using symmetrically difunctionalized benzene (B151609) rings as foundational units is well-established in materials science for creating linear polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). nih.gov The specific functionalities introduced in the initial derivatization of this compound dictate the type of polymer or supramolecular assembly that can be formed.

Table 2: this compound Derivatives as Precursors to Advanced Materials

| Derivative of this compound | Subsequent Reaction Type | Resulting Material Class | Potential Application |

|---|---|---|---|

| Bis(α,α-diamino) Derivative | Condensation with Dicarboxylic Acids | Polyamides | High-Performance Fibers, Engineering Plastics |

| Bis(secondary alcohol) Derivative | Esterification with Diacyl Chlorides | Polyesters | Specialty Polymers, Biodegradable Materials |

| Bis-alkyne Derivative (from further modification) | Click Chemistry, Oxidative Coupling | Conjugated Polymers | Organic Electronics, Sensors |

Role in the Synthesis of Chemically Modified Heterocycles for Specific Chemical Purposes

A particularly powerful application of this compound is in the synthesis of molecules containing two heterocyclic rings bridged by the central phenylene unit. Such bis-heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their rigid structures and unique electronic properties. nih.govtubitak.gov.tr The α,α-dihaloketone functionality is a classic precursor for forming various five- and six-membered rings. nih.govnih.gov

The Hantzsch thiazole (B1198619) synthesis, for example, can be adapted for this system. The reaction of this compound with two equivalents of a thioamide (like thiourea) would lead to the formation of a bis-aminothiazole derivative. This reaction proceeds via cyclization, providing a direct route to complex heterocyclic systems. nih.govnih.gov Similarly, reactions with other dinucleophiles can yield a variety of bis-heterocycles. The synthesis of such bis-heterocyclic structures is a common strategy in the development of novel anticancer agents and other biologically active molecules. nih.govnih.govrsc.org

Table 3: Synthesis of Bis-Heterocycles from this compound

| Reagent | Resulting Bis-Heterocycle | Class of Compound |

|---|---|---|

| Thiourea or Substituted Thioureas | Bis(aminothiazole) | Thiazole |

| Hydrazine Hydrate or Phenylhydrazine | Bis(pyrazole) | Pyrazole |

| Amidines | Bis(pyrimidine) | Pyrimidine |

Design of Chemical Probes and Tags through Dichloroacetyl Derivatization Strategies

The reactive nature of the dichloroacetyl group makes it an effective "handle" for chemical derivatization, including the attachment of probes and tags. research-solution.comsdiarticle4.com This process involves chemically modifying a compound to make it suitable for a specific analytical method or to imbue it with a new function, such as fluorescence. research-solution.comsdiarticle4.com

A strategy for creating a chemical probe could involve the selective reaction of one of the dichloroacetyl groups with a molecule possessing a reporter function, such as a fluorophore containing a nucleophilic amine or thiol group. The remaining dichloroacetyl group could be used to attach the probe to a target molecule or surface, or it could be modified with a different functional group to create a bifunctional probe.

Furthermore, the electronic environment of the dichloroacetyl group itself can be exploited. For example, reduction of the carbonyl or substitution of the chlorine atoms would significantly alter the local electronic structure. If a fluorophore is attached nearby, this change could modulate its emission properties, creating a "turn-on" or ratiometric sensor for specific chemical stimuli. While direct examples using this compound are specific, the principles of using reactive handles like alkyl halides to attach fluorescent dyes are well-established. thermofisher.com

Table 4: Hypothetical Strategy for Chemical Probe Synthesis

| Reactive Site on Precursor | Reagent / Tag to be Attached | Resulting Functionality | Purpose |

|---|---|---|---|

| Dichloroacetyl Group 1 | Amine-functionalized Fluorophore (e.g., Dansyl cadaverine) | Covalently-linked fluorescent tag | Visualization and Tracking |

| Dichloroacetyl Group 2 | Thiol-containing Biotin derivative | Covalently-linked affinity tag | Affinity Purification, Target Identification |

| Dichloroacetyl Group 1 | Quencher molecule with a nucleophile | Covalently-linked quencher | FRET-based Probes |

Emerging Research Frontiers and Future Perspectives in 1,4 Bis Dichloroacetyl Benzene Chemistry

Novel Synthetic Strategies and Sustainable Chemistry Approaches

The traditional synthesis of 1,4-Bis(dichloroacetyl)benzene likely relies on a classic Friedel-Crafts acylation of benzene (B151609) with dichloroacetyl chloride, using a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org This method, however, is fraught with environmental and practical drawbacks, including the use of hazardous catalysts and the generation of significant waste. rsc.orgresearchgate.net The future of synthesizing this compound lies in the development of greener, more sustainable catalytic methods.

Modern research in Friedel-Crafts acylation has highlighted several promising alternatives to traditional catalysts. routledge.com These "green" approaches focus on using catalytic amounts of solid acids, which are often reusable and easier to separate from the reaction mixture. rsc.orgresearchgate.net

Key areas for future research include:

Heterogeneous Catalysis: The use of solid acid catalysts such as sulfated zirconia, zeolites, clays, and heteropoly acids presents a significant opportunity for developing a more environmentally benign synthesis. rsc.orgresearchgate.netroutledge.com These catalysts can offer high selectivity and can be recycled, reducing both cost and environmental impact. rsc.orgresearchgate.net For instance, sulfated zirconia has been shown to be highly effective in the acylation of benzene, leading to 100% selective formation of the desired product in certain cases. rsc.org

Metal Triflates in Green Solvents: Metal triflates, particularly rare earth triflates, have emerged as powerful catalysts for Friedel-Crafts acylation. acs.orgelsevierpure.comnih.gov Combining these catalysts with deep eutectic solvents (DESs) or ionic liquids could lead to highly efficient and recyclable catalytic systems. acs.orgelsevierpure.comnih.gov These solvent systems can enhance catalyst activity and provide a non-volatile, often biodegradable, reaction medium. acs.org

Biocatalysis: The discovery of acyltransferases that can catalyze Friedel-Crafts acylation offers a novel, biological alternative to traditional chemical synthesis. acs.org While the substrate scope of these enzymes is still being explored, future research could focus on engineering an acyltransferase capable of the double acylation of a benzene ring, offering a highly selective and sustainable route to this compound under mild conditions. acs.org

| Catalyst Type | Potential Advantages for this compound Synthesis | Key Research Focus |

| Sulfated Zirconia | Reusable, high selectivity, reduced waste compared to AlCl₃. rsc.org | Optimization of reaction conditions (temperature, solvent) for diacylation. |

| Metal Triflates in DES | High yields, short reaction times, recyclable catalyst/solvent system. acs.orgelsevierpure.com | Screening of different metal triflates and DES combinations for efficiency. |

| Engineered Acyltransferases | High chemo- and regioselectivity, mild reaction conditions, aqueous medium. acs.org | Directed evolution of enzymes for acceptance of benzene and dichloroacetyl donors. |

Exploration of Under-Investigated Reaction Pathways and Selectivity Control

The two dichloroacetyl groups of this compound are rich in chemical functionality, yet their reactivity remains largely unexplored. The presence of two carbonyl groups and four chlorine atoms suggests a variety of potential transformations. A key challenge and area of opportunity will be achieving selectivity—modifying one dichloroacetyl group while leaving the other intact, or transforming both groups in a controlled manner.

Promising areas for investigation include:

Selective Reduction: The dichloroacetyl groups could potentially undergo selective reduction. For example, a mild reducing agent might selectively reduce the carbonyl groups to alcohols, or a more powerful agent could effect a dehalogenation. The challenge lies in controlling the extent of the reduction. Drawing parallels from the selective reduction of α,β-unsaturated ketones, where specific catalysts can target either the C=C or C=O bond, similar strategies could be developed for this compound. mdpi.comnih.govresearchgate.net For instance, iridium or rhodium complexes have shown high chemoselectivity in transfer hydrogenation reactions, which could be adapted for this purpose. mdpi.comnih.gov

Nucleophilic Substitution: The chlorine atoms are susceptible to nucleophilic substitution, opening pathways to a wide range of derivatives. Research could explore reactions with various nucleophiles (e.g., amines, thiols, azides) to create novel compounds with potentially interesting properties. Controlling the degree of substitution (from one to all four chlorine atoms) would be a key focus.

Formation of Heterocycles: The 1,4-disubstitution pattern and the reactive nature of the dichloroacetyl groups make this compound an interesting precursor for the synthesis of novel heterocyclic systems. For example, reaction with a dinucleophile could lead to the formation of a fused heterocyclic ring system.

One-Pot Transformations: Recent advances have shown that aromatic ketones can be converted into other functional groups, such as esters, in a one-pot process. azom.comsciencedaily.com Applying such a strategy to this compound could provide efficient routes to novel bifunctional aromatic compounds. azom.com

| Reaction Type | Potential Outcome | Key Challenge/Research Goal |

| Selective Carbonyl Reduction | Formation of diols | Achieving high selectivity for 1,2-reduction over dehalogenation. |

| Selective Dehalogenation | Formation of diketones with fewer halogens | Controlling the number of chlorine atoms removed. |

| Nucleophilic Substitution | Synthesis of poly-functionalized aromatics | Controlling the degree and site of substitution. |

| Condensation Reactions | Formation of novel heterocyclic structures | Designing appropriate reaction partners and conditions for cyclization. |

Advanced Computational Modeling for Property Prediction and Catalyst Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and elucidating reaction mechanisms. acs.orgnih.govasianpubs.org Given the lack of experimental data on this compound, computational modeling will be invaluable in guiding future research.

Applications of computational modeling in this area include:

Predicting Molecular Properties: DFT calculations can be used to determine the geometric and electronic structure of this compound. asianpubs.orgresearchgate.net This includes predicting bond lengths, bond angles, and the distribution of electron density, which can provide insights into the molecule's reactivity. For example, mapping the electrostatic potential can identify the most electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents.

Elucidating Reaction Mechanisms: Computational studies can model the reaction pathways for the synthesis and subsequent transformations of this compound. For instance, the mechanism of Friedel-Crafts acylation catalyzed by different Lewis acids can be investigated to understand the role of the catalyst and to design more efficient ones. acs.orgelsevierpure.comnih.govnih.gov Similarly, the mechanisms of reduction or nucleophilic substitution can be modeled to predict the most likely products and to understand the factors that control selectivity. researchgate.net

Catalyst Design: By understanding the mechanism of a desired reaction, computational models can be used to design novel catalysts with enhanced activity and selectivity. For example, in silico screening of different ligands for a metal catalyst could identify candidates for the selective reduction of the carbonyl groups.

| Computational Method | Application to this compound | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure and molecular orbitals. asianpubs.orgresearchgate.net | Prediction of reactivity, spectroscopic properties, and dipole moment. |

| Transition State Searching | Modeling of reaction pathways for synthesis and functionalization. nih.govresearchgate.net | Understanding of reaction mechanisms and prediction of activation barriers. |

| Molecular Dynamics (MD) | Simulation of the molecule's behavior in different solvent environments. | Insight into solvation effects and conformational flexibility. |

Potential in Supramolecular Assembly and Designed Chemical Systems

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers exciting possibilities for this compound. The presence of four chlorine atoms makes this molecule a prime candidate for participating in halogen bonding, a directional non-covalent interaction that is increasingly being used in crystal engineering and the design of functional materials. acs.orgucl.ac.uk

Future research in this area could focus on:

Crystal Engineering with Halogen Bonds: The chlorine atoms in this compound can act as halogen bond donors, interacting with electron-rich atoms (e.g., oxygen, nitrogen) on other molecules to form well-defined supramolecular structures. acs.orgmdpi.com By co-crystallizing this compound with suitable halogen bond acceptors, it may be possible to create a variety of network structures, such as chains, sheets, or three-dimensional frameworks. researchgate.net

Design of Functional Materials: The properties of materials constructed using halogen bonds can be tuned by changing the components of the supramolecular assembly. acs.org For example, co-crystals of this compound with optically active molecules could lead to new chiral materials. The robust and directional nature of halogen bonds could also be exploited to create materials with interesting electronic or porous properties.

Supramolecular Polymers: The bifunctional nature of this compound makes it an ideal building block for the construction of supramolecular polymers. rsc.org Through carefully chosen interactions, such as a combination of halogen bonding and hydrogen bonding, it could be possible to create long, ordered polymer chains in solution or in the solid state.

Host-Guest Chemistry: The central benzene ring and the two dichloroacetyl groups could form a cavity capable of binding guest molecules. The study of these host-guest interactions could lead to applications in sensing or separation.

| Supramolecular Application | Role of this compound | Potential Outcome |

| Crystal Engineering | Halogen bond donor. acs.orgmdpi.com | Creation of novel crystalline materials with predictable structures. researchgate.net |

| Liquid Crystals | Core mesogenic unit. | Development of new liquid crystalline materials with tunable properties. |

| Supramolecular Gels | Gelator molecule. | Formation of soft materials with potential applications in controlled release or catalysis. |

| Porous Organic Frameworks | Building block for network formation. | Design of materials with high surface area for gas storage or separation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.